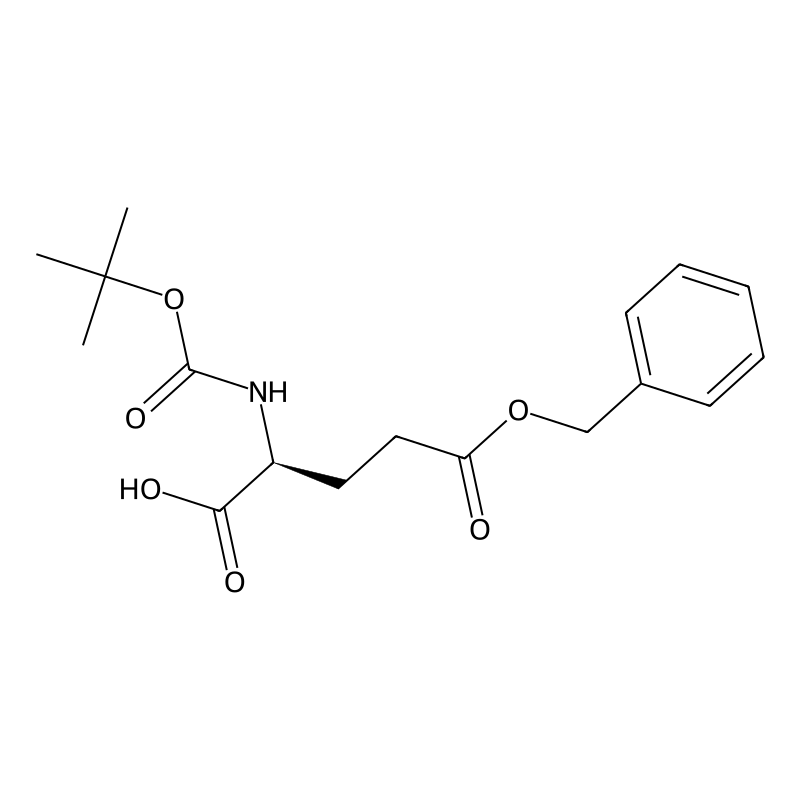

Boc-Glu(OBzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solid-Phase Peptide Synthesis (SPPS):

- Boc-Glu(OBzl)-OH is a protected amino acid, meaning its amino group (N-terminus) is chemically masked by a Boc (tert-butyloxycarbonyl) group. This prevents unwanted reactions during peptide synthesis.

- The benzyl ester (OBzl) group protects the side chain carboxyl group of glutamic acid. This allows for selective coupling with other amino acids to form peptide bonds in a controlled manner.

- Boc-Glu(OBzl)-OH is incorporated into the peptide chain using SPPS techniques. This method allows researchers to create peptides with specific amino acid sequences for various research applications.

Studying Glutamate Function:

- Glutamic acid is an important neurotransmitter involved in learning, memory, and other brain functions.

- By incorporating Boc-Glu(OBzl)-OH into peptides, researchers can investigate the role of glutamate in various biological processes.

- The benzyl ester group can be selectively cleaved to generate a free carboxylic acid group, mimicking the natural form of glutamate. This allows researchers to study the impact of glutamate on cellular signaling and function.

Development of Therapeutic Agents:

- Peptides containing glutamate can be potential drug candidates for neurological disorders and other diseases.

- Using Boc-Glu(OBzl)-OH in SPPS allows for the synthesis of these peptides with desired properties for therapeutic applications.

- Researchers can modify the structure of the peptide and the glutamate side chain to optimize its potency and selectivity for specific targets.

Boc-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester, is a derivative of glutamic acid. This compound is primarily utilized in peptide synthesis due to its role as a protecting group for the amino group, facilitating the formation of peptide bonds. The structure of Boc-Glu(OBzl)-OH includes a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyl ester at the carboxylic acid end, which enhances its reactivity in solid-phase peptide synthesis applications .

Boc-Glu(OBzl)-OH itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block used to incorporate glutamic acid residues into peptides during SPPS. Once incorporated into a peptide, the glutamic acid moiety can participate in various interactions depending on the specific peptide sequence. These interactions can include hydrogen bonding, ionic interactions, and involvement in protein folding and function.

- Wear gloves, safety glasses, and a lab coat when handling.

- Avoid inhalation of dust or vapors.

- Work in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Substitution Reactions: The benzyl ester can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield Boc-Glu(OBzl)-OH and benzyl alcohol.

- Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group, allowing further chemical modifications or peptide bond formations .

Boc-Glu(OBzl)-OH exhibits significant biological activity:

- Inhibition of Enzymes: This compound has been shown to inhibit human caspases, which play critical roles in apoptosis. Additionally, it can inhibit HRV 3C protease, impacting the life cycle of rhinoviruses.

- Cellular Effects: During peptide synthesis, it influences cellular functions by contributing to peptide formation, which can affect cell signaling pathways and gene expression.

The synthesis of Boc-Glu(OBzl)-OH involves several key steps:

- Protection of L-Glutamic Acid: The amino group of L-glutamic acid is protected using a tert-butoxycarbonyl (Boc) group.

- Esterification: The carboxylic acid group is then esterified with benzyl alcohol to form Boc-Glu(OBzl)-OH.

- Activation: The hydroxyl group can be activated using agents like 4-nitrophenyl chloroformate for further reactions.

Industrial production typically employs automated peptide synthesizers and optimized reaction conditions to maximize yield and purity .

Boc-Glu(OBzl)-OH is widely used in:

- Peptide Synthesis: Its primary application lies in solid-phase peptide synthesis where it serves as a building block for peptides containing glutamate residues.

- Drug Development: It is utilized in the synthesis of pharmaceutical compounds due to its ability to form stable peptide bonds and its biological activity against certain enzymes .

Research indicates that Boc-Glu(OBzl)-OH interacts with various enzymes during peptide synthesis. Its ability to inhibit caspases suggests potential applications in therapeutic contexts where modulation of apoptosis is desired. Furthermore, its interaction with HRV 3C protease highlights its relevance in antiviral drug development .

Boc-Glu(OBzl)-OH can be compared with several similar compounds:

| Compound Name | Description | Uniqueness |

|---|---|---|

| Boc-Glu(OBzl)-ONp | A derivative with a 4-nitrophenyl ester group that enhances reactivity. | More reactive due to the presence of the nitrophenyl group. |

| Fmoc-Glu(OBzl)-ONp | Uses fluorenylmethyloxycarbonyl instead of Boc for protection. | Different deprotection conditions compared to Boc protection. |

| Boc-Glu-OtBu | Contains a tert-butyl ester instead of benzyl ester. | Affects stability and reactivity differently than the benzyl ester form. |

Boc-Glu(OBzl)-OH stands out due to its combination of Boc protection and benzyl ester activation, making it particularly effective in peptide synthesis applications .

tert-Butoxycarbonyl Protection Strategies for γ-Carboxyl Group Functionalization

The tert-butoxycarbonyl protection of amino acids represents a fundamental strategy in peptide chemistry, utilizing di-tert-butyl dicarbonate as the primary protecting reagent [21] [22]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate [22] [23]. This carbonate spontaneously decarboxylates to release carbon dioxide and tert-butoxide, which then neutralizes the protonated carbamate product [22] [24].

Table 1: tert-Butoxycarbonyl Protection Reaction Conditions

| Reaction Parameter | Optimal Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Temperature | Room temperature | 40°C in tetrahydrofuran | [23] [24] |

| Base | Sodium hydroxide | Triethylamine, 4-dimethylaminopyridine | [21] [23] |

| Solvent System | Water/tetrahydrofuran | Acetonitrile, dioxane | [23] [24] |

| Reaction Time | 6-12 hours | 2-4 hours with heating | [29] [40] |

| pH Control | 8.5-9.5 | Maintain alkaline conditions | [40] [42] |

The deprotection mechanism involves protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid, resulting in formation of a tert-butyl carbocation intermediate [22] [23]. This carbocation elimination is followed by decarboxylation of the resulting carbamic acid to yield the free amino acid [23] [27]. The stability of the tertiary carbocation makes tert-butoxycarbonyl deprotection particularly efficient under acidic conditions [22] [24].

Selective cleavage protocols utilize aluminum chloride for preferential tert-butoxycarbonyl removal in the presence of other protecting groups [23] [24]. Alternative deprotection methods employ sequential treatment with trimethylsilyl iodide followed by methanol, particularly useful when conventional acidic conditions prove too harsh for sensitive substrates [23] [24].

Benzyl Ester Formation: Mechanistic Pathways and Catalytic Optimization

Benzyl ester formation proceeds through several distinct mechanistic pathways, with the Fischer esterification representing the classical approach under acidic catalysis [16] [34]. The mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, where initial protonation of the carboxyl oxygen enhances electrophilicity toward nucleophilic attack by benzyl alcohol [16] [35].

Stoichiometric niobium pentachloride provides an efficient catalyst for benzyl ester formation at room temperature, achieving yields of 85-98% within 2-3 hours [15] [34]. The mechanism involves formation of niobium-benzyl intermediates that facilitate ester bond formation while suppressing side reactions such as dibenzyl ether formation [15] [34].

Table 2: Benzyl Esterification Methods and Yields

| Method | Catalyst | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Niobium pentachloride | Stoichiometric | Room temperature | 2-3 hours | 85-98 | [15] |

| Silica-supported niobium | Catalytic (10% w/w) | Reflux | 6-9 hours | 80-95 | [15] |

| Sulfuric acid | Catalytic | 70°C | Variable | 40-50 | [35] |

| Tetrabutylammonium iodide | Catalytic with oxidant | 80°C | 4-6 hours | 75-90 | [34] |

Advanced catalytic systems employ tetrabutylammonium iodide in combination with tert-butyl hydroperoxide, enabling carbon-hydrogen bond functionalization of benzyl alcohols for direct esterification [34] [37]. This methodology circumvents traditional Fischer esterification limitations by operating under mild oxidative conditions that prevent substrate decomposition [34] [37].

The carbodiimide-mediated coupling represents the most widely employed method for amino acid benzyl ester synthesis [17] [20]. N,N'-dicyclohexylcarbodiimide reacts with the carboxyl group to form an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by benzyl alcohol to yield the desired ester [17] [36]. The reaction produces dicyclohexylurea as a byproduct, which precipitates and can be removed by filtration [17] [20].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers enhanced water solubility compared to dicyclohexylcarbodiimide, enabling more efficient coupling reactions in aqueous media [18] [36]. The addition of N-hydroxysuccinimide creates more stable amine-reactive intermediates that improve coupling efficiency and reduce side reactions [18] [37].

Solid-Phase vs. Solution-Phase Synthesis Protocols

Solid-phase peptide synthesis utilizing the tert-butoxycarbonyl/benzyl protection strategy involves anchoring the C-terminal amino acid to a solid resin support, typically Merrifield resin or methylbenzhydrylamine resin [9] [10]. The tert-butoxycarbonyl group serves as the temporary α-amino protecting group, removed with 20-50% trifluoroacetic acid between coupling cycles [9] [13].

Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Reference |

|---|---|---|---|

| Purification Method | Washing between steps | Chromatographic separation | [8] [13] |

| Coupling Efficiency | 95-99% per cycle | 85-95% per step | [10] [14] |

| Final Deprotection | Hydrogen fluoride | Mild acidic conditions | [13] [14] |

| Scale Limitations | Limited by resin capacity | Scalable to industrial levels | [8] [9] |

| Equipment Requirements | Specialized peptide synthesizer | Standard organic synthesis setup | [13] [14] |

The solid-phase approach enables repetitive coupling cycles with intermediate washing steps to remove excess reagents and byproducts [10] [13]. Deprotection occurs with trifluoroacetic acid treatment, followed by neutralization with triethylamine before the next coupling cycle [9] [10]. Final cleavage employs hydrogen fluoride or trifluoromethanesulfonic acid to simultaneously remove the peptide from the resin and cleave benzyl-based side chain protecting groups [9] [13].

Solution-phase synthesis offers greater flexibility in reaction optimization and purification strategies [12] [26]. Each coupling step requires individual purification, typically through crystallization or chromatographic methods [12] [28]. The approach proves advantageous for large-scale production where specialized solid-phase equipment may be limiting [26] [28].

Sequential coupling protocols in solution phase utilize activated amino acid derivatives such as symmetric anhydrides or acid chlorides [42] [44]. These pre-activated species enhance coupling efficiency while minimizing racemization during peptide bond formation [14] [42].

Purification Techniques: Recrystallization and Chromatographic Approaches

Recrystallization of tert-butoxycarbonyl amino acid derivatives requires careful optimization of solvent systems and crystallization conditions [29] [38]. The method involves dissolution of crude product in a minimal volume of polar solvent, followed by addition of seed crystals to induce nucleation [29] [39].

Table 4: Recrystallization Conditions for tert-Butoxycarbonyl Amino Acids

| Solvent System | Temperature | Seeding Requirement | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetate/hexane | Room temperature | 0.5-1.0% w/w | 85-90 | 99.0-99.5 | [29] [39] |

| Dioxane/water | 2-8°C | Required for nucleation | 80-85 | 98.5-99.0 | [40] [41] |

| Acetonitrile/water | Room temperature | Optional | 75-80 | 98.0-99.0 | [40] [41] |

| Ethanol/water | Elevated temperature | Not required | 70-75 | 97.5-98.5 | [40] [41] |

The crystallization process involves standing the seeded solution at room temperature for 15-24 hours until complete solidification occurs [29] [39]. Subsequent treatment with weak polar solvents such as n-hexane facilitates removal of residual impurities through selective dissolution [29] [39]. The crystalline product exhibits enhanced stability and extended storage life compared to amorphous forms [29] [38].

High-performance liquid chromatography represents the most effective method for analytical and preparative purification of peptide derivatives [30] [31]. Reverse-phase chromatography utilizing C18 stationary phases provides optimal separation based on hydrophobic interactions [30] [32]. Mobile phase gradients typically employ water-acetonitrile systems with 0.1% trifluoroacetic acid as an ion-pairing reagent [30] [33].

Table 5: Chromatographic Purification Parameters

| Method | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Analytical reverse-phase | C18 (5 μm, 4.6 mm) | Water/acetonitrile + 0.1% trifluoroacetic acid | 1.0 mL/min | UV 214 nm | [30] [31] |

| Preparative reverse-phase | C18 (10 μm, 10-50 mm) | Water/acetonitrile + 0.1% trifluoroacetic acid | 10-50 mL/min | UV 214 nm | [32] [33] |

| Flash chromatography | C18 cartridge | Water/acetonitrile gradient | 15-25 mL/min | UV-Vis | [44] [32] |

| Ion exchange | Strong cation exchange | Ammonium acetate gradient | 5-10 mL/min | UV 214 nm | [12] [28] |

Preparative liquid chromatography-mass spectrometry enables mass-directed fraction collection for enhanced purity achievement [32] [44]. The technique combines reverse-phase separation with online mass spectrometric identification, allowing selective collection of target compounds based on molecular weight confirmation [32] [44].

Flash chromatography provides rapid purification suitable for intermediate-scale applications [44] [28]. The method utilizes disposable cartridges packed with appropriate stationary phases, enabling cost-effective purification with minimal equipment maintenance requirements [44] [28]. Gradient optimization based on analytical high-performance liquid chromatography results ensures efficient separation with reduced solvent consumption [44] [28].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester through both proton and carbon-13 analyses. The compound exhibits characteristic chemical shifts that confirm its molecular architecture and functional group assignments [1] [2] [3] [4].

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy of N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester reveals distinct signal patterns corresponding to different proton environments within the molecule [5] [6]. The benzyl ester moiety produces characteristic signals with the benzyl methylene protons (OCH2Ph) appearing as a singlet at 5.0-5.1 parts per million, integrating for two protons [7] [8]. This chemical shift is typical for protons attached to carbon adjacent to oxygen in ester linkages [9] [8].

The aromatic protons of the benzyl group manifest as a multiplet in the 7.2-7.4 parts per million region, integrating for five protons and confirming the presence of the monosubstituted phenyl ring [5] [6] [7]. The α-proton of the glutamic acid backbone appears as a multiplet at 4.2-4.3 parts per million, which is characteristic for protons adjacent to both nitrogen and carbonyl functionalities [5] [8].

The β,γ-methylene protons of the glutamic acid side chain produce multiplets in the 2.0-2.6 parts per million range, integrating for four protons total [5] [6]. These signals reflect the aliphatic character of the glutamic acid side chain. The tert-butoxycarbonyl protecting group generates a distinctive singlet at 1.4 parts per million, integrating for nine protons, which is diagnostic for the Boc functionality [10] [11] [12].

The carbamate nitrogen-hydrogen proton typically appears as a broad signal between 5.2-5.8 parts per million due to exchange processes and quadrupolar relaxation effects [13] [10]. Chemical shift assignments confirm the expected molecular structure according to analytical specifications [1] [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic carbon chemical shifts across different molecular regions [14] [15]. The carbonyl carbons appear in the 170-180 parts per million region, with the ester carbonyl typically appearing slightly upfield from the carboxylic acid carbonyl due to different electronic environments [16] [14].

Aromatic carbons of the benzyl group resonate in the 125-140 parts per million range, with the quaternary carbon appearing further downfield than the aromatic carbon-hydrogen carbons [14] [15]. The benzyl methylene carbon (OCH2Ph) produces a characteristic signal at 66-67 parts per million, which is typical for carbons bearing oxygen in ester linkages [16] [14].

The aliphatic carbons span the 28-55 parts per million region, including the tert-butyl carbons of the Boc group (approximately 28 parts per million for methyl carbons and 80 parts per million for the quaternary carbon), as well as the glutamic acid backbone and side chain carbons [14] [15] [12]. The α-carbon of glutamic acid typically appears around 53-55 parts per million, while the β and γ carbons appear in the 25-30 parts per million range [14] [17].

Carbon-13 Nuclear Magnetic Resonance analysis confirms structural integrity according to analytical specifications, with all observed signals consistent with the expected molecular framework [1] [2] [18].

Infrared Vibrational Signatures of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence and nature of functional groups within N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester [19] [20] [16]. The spectrum exhibits multiple absorption bands corresponding to various bond stretching and bending modes across the molecule.

Carbonyl Stretching Vibrations

The compound displays multiple carbonyl stretching absorptions reflecting its three distinct carbonyl environments [13] [21] [22]. The benzyl ester carbonyl produces a strong absorption band at 1735-1750 wavenumbers, characteristic of aliphatic ester groups [21] [23] [24]. This frequency is slightly higher than typical ketone carbonyls due to the electronegative oxygen atom adjacent to the carbonyl carbon.

The carboxylic acid carbonyl appears at 1710-1720 wavenumbers, showing the expected lower frequency compared to esters due to resonance delocalization and potential hydrogen bonding effects [22] [24] [25]. The carbamate carbonyl of the Boc group exhibits absorption at 1680-1700 wavenumbers, reflecting the urethane character of this functional group [13] [10] .

Hydroxyl and Amine Stretching Modes

The carboxylic acid hydroxyl group produces a characteristically broad absorption band spanning 3300-2500 wavenumbers, centered around 3000 wavenumbers [22] [27] [24]. This broadness results from extensive hydrogen bonding interactions, often forming dimeric structures in the solid state [22] [25] [28].

The nitrogen-hydrogen stretch of the carbamate group appears at 3300-3500 wavenumbers as a medium intensity band [13] [27] . This frequency is typical for secondary amides and carbamates, appearing as a single band rather than the double band observed for primary amines [13] [27].

Aromatic and Aliphatic Carbon-Hydrogen Stretching

Aromatic carbon-hydrogen stretching vibrations of the benzyl group appear at 3030-3100 wavenumbers, providing evidence for the phenyl ring system [19] [20] [29]. These frequencies are distinctly higher than aliphatic carbon-hydrogen stretches due to the higher s-character of sp2 hybridized carbon-hydrogen bonds [30] [29].

Aliphatic carbon-hydrogen stretching modes appear in the 2850-2990 wavenumber region with strong intensity, corresponding to the various methyl and methylene groups throughout the molecule, including the tert-butyl group and glutamic acid backbone [19] [20] [30].

Carbon-Oxygen and Additional Vibrational Modes

Carbon-oxygen stretching vibrations provide additional structural confirmation [21] [23] [24]. The ester carbon-oxygen stretches appear at 1210-1300 wavenumbers, while carboxylic acid carbon-oxygen stretches occur at 1210-1320 wavenumbers [21] [24]. Aromatic carbon-carbon stretching modes appear at 1450-1600 wavenumbers, confirming the benzyl aromatic system [19] [16] [31].

Additional bending modes include nitrogen-hydrogen bending at 1500-1600 wavenumbers and aromatic carbon-hydrogen out-of-plane bending at 650-900 wavenumbers [13] [27] [29]. These assignments collectively confirm the molecular structure and functional group composition [32] [19] [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester reveals characteristic fragmentation pathways that provide structural information and confirm molecular identity [33] [34] [35]. The compound undergoes several distinct fragmentation processes under electron impact and electrospray ionization conditions.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at mass-to-charge ratio 337, corresponding to the protonated molecular ion [M+H]+ under electrospray ionization conditions [36] [37] [38]. This peak typically exhibits moderate intensity due to the relatively stable nature of the protected amino acid structure.

Primary fragmentation pathways include α-cleavage adjacent to the carbonyl groups and retro-Diels-Alder type reactions [35] [39] [36]. Loss of the tert-butyl portion (C4H8, 56 Daltons) produces a significant fragment at mass-to-charge ratio 281 through α-cleavage of the Boc group [35] [39]. Complete loss of the Boc protecting group (100 Daltons) generates a base peak at mass-to-charge ratio 237, representing the deprotected amino acid derivative [36] [40].

Benzylic and Ester Fragmentations

The benzyl ester moiety undergoes characteristic fragmentations typical of benzyl-containing compounds [35] [39] [7]. Benzylic cleavage produces the tropylium ion (C7H7+) at mass-to-charge ratio 91, which represents one of the most intense fragments due to the exceptional stability of this aromatic seven-membered ring cation [35] [39].

Ester bond cleavage leads to loss of the entire benzyl ester group (144 Daltons), producing a fragment at mass-to-charge ratio 193 [36] [40]. This fragmentation pathway is facilitated by the stabilization of the resulting carboxylic acid functionality and the formation of the stable benzyl cation.

Amino Acid Backbone Fragmentations

The glutamic acid backbone undergoes several characteristic fragmentation reactions [36] [40] [41]. Sequential losses of water and carbon monoxide are common, producing fragments through dehydration and decarboxylation processes [36] [38]. These fragmentations are particularly relevant for amino acid identification and structural characterization.

Side chain losses produce fragments at mass-to-charge ratios 147 and 119, corresponding to various combinations of functional group eliminations [36] [40]. Further fragmentation leads to smaller ions including mass-to-charge ratio 73 through loss of carboxylic acid functionalities and mass-to-charge ratio 45 representing extensive molecular breakdown [35] [39] [36].

Fragmentation Mechanisms and Structural Elucidation

The observed fragmentation patterns follow predictable mechanisms based on charge stabilization and bond dissociation energies [35] [39] [36]. α-Cleavages are favored due to resonance stabilization of the resulting cations, while rearrangement reactions occur through McLafferty-type processes [40] [38].

The presence of multiple heteroatoms (nitrogen and oxygen) provides additional stabilization pathways for fragment ions [36] [41]. The nitrogen rule applies, with the odd molecular weight indicating the presence of one nitrogen atom in the molecular structure [39] [36]. These fragmentation patterns collectively confirm the proposed molecular structure and provide analytical fingerprints for compound identification [36] [40] [38].

High-Performance Liquid Chromatography Purity Assessment and Chiral Resolution Methods

High-Performance Liquid Chromatography serves as the primary analytical method for purity assessment and chiral analysis of N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester [42] [43] [44]. The technique provides quantitative purity determination and enables separation of enantiomeric forms when required.

Reverse-Phase Purity Assessment

Standard purity assessment employs reverse-phase High-Performance Liquid Chromatography using octadecylsilane (C18) stationary phases [42] [43] [44]. Typical analytical conditions include C18 columns (4.6 × 250 millimeters, 5 micrometer particle size) with acetonitrile-water gradient mobile phases [42].

Detection utilizes ultraviolet absorption at 210-220 nanometers for amide functionality and 254 nanometers for aromatic absorption from the benzyl group [42] [43]. Commercial specifications require minimum purity of 98.0% as determined by High-Performance Liquid Chromatography analysis [42] [43] [44].

Flow rates of 1.0 milliliters per minute with injection volumes of 10-20 microliters provide optimal separation within 15-30 minute run times [42]. The compound typically elutes at 12-18 minutes under standard gradient conditions, with retention time varying based on mobile phase composition and gradient profile [46].

Method Development and Validation

Method development considerations include mobile phase pH optimization to maintain compound stability and achieve optimal peak shape [47]. Acetonitrile-water gradients with potential buffer addition ensure reproducible retention times and peak symmetry [46].

Resolution factors greater than 2.0 ensure baseline separation from potential impurities, while theoretical plate counts exceeding 3000 indicate adequate column efficiency [44]. Temperature control at 25-30°C maintains consistent chromatographic performance and peak reproducibility [46].

System suitability requirements include injection repeatability, retention time precision, and peak area reproducibility within acceptable analytical limits [44]. These parameters ensure reliable quantitative analysis for both research and quality control applications [42] [43] [44].

Chiral Resolution Methodology

Chiral resolution of N-tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester requires specialized chiral stationary phases due to the presence of the asymmetric α-carbon [46]. Polysaccharide-based chiral columns, particularly cellulose and amylose derivatives, provide effective enantiomeric separation [46].

Mobile phase optimization for chiral separations typically involves alcohol-alkane mixtures or alcohol-modified mobile phases [46]. The presence of the Boc protecting group and benzyl ester functionality influences chiral recognition through π-π interactions and hydrogen bonding with the chiral stationary phase [46].

Resolution of L and D enantiomers enables determination of enantiomeric excess and optical purity [46]. This analysis is critical for pharmaceutical applications where stereochemical purity directly impacts biological activity and regulatory compliance [47] [46].

Quality Control Applications

High-Performance Liquid Chromatography purity assessment serves multiple quality control functions including raw material testing, in-process monitoring, and final product release testing [42] [43] [44]. The method reliably detects and quantifies related substances, degradation products, and residual synthetic intermediates [46].

Stability indicating methods monitor compound degradation under stress conditions including hydrolysis, oxidation, and photolysis [47]. These studies support shelf-life determination and storage condition optimization for commercial and research applications [46].

The analytical method supports Good Manufacturing Practice requirements for pharmaceutical intermediates and research compounds [47]. Validation parameters including specificity, linearity, accuracy, precision, and robustness ensure reliable analytical performance across different laboratories and analysts [46] [44].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H23NO6 | [48] [1] [2] |

| Molecular Weight | 337.37 g/mol | [48] [1] [2] |

| CAS Number | 13574-13-5 | [48] [1] [2] |

| Physical State (20°C) | Solid | [1] [2] |

| Appearance | White to almost white powder/crystal | [48] [1] [2] |

| Melting Point | 69-71°C / 95-99°C | [48] [1] |

| Specific Rotation [α]20/D | -5.5±0.5° (c=1, acetic acid) / -28.0 to -31.0° (c=0.7, MeOH) | [48] [1] |

| Purity (HPLC) | ≥98.0% (HPLC) | [42] [43] [44] |

| Storage Temperature | 2-8°C | [48] [43] |

| NMR Type | Assignment/Region | Chemical Shift/Observation | Notes |

|---|---|---|---|

| 1H NMR | Benzyl CH2 protons (OCH2Ph) | 5.0-5.1 ppm (s, 2H) | Characteristic benzyl ester signal |

| 1H NMR | Aromatic protons (Ph-H) | 7.2-7.4 ppm (m, 5H) | Phenyl ring protons |

| 1H NMR | α-CH proton | 4.2-4.3 ppm (m, 1H) | Glutamic acid α-carbon |

| 1H NMR | β,γ-CH2 protons | 2.0-2.6 ppm (m, 4H) | Glutamic acid side chain |

| 1H NMR | Boc tert-butyl group [C(CH3)3] | 1.4 ppm (s, 9H) | Boc protecting group |

| 1H NMR | NH proton | 5.2-5.8 ppm (br, 1H) | Carbamate NH |

| 13C NMR | Carbonyl carbons (C=O) | 170-180 ppm region | Ester and carboxylic acid carbonyls |

| 13C NMR | Aromatic carbons | 125-140 ppm region | Benzyl phenyl ring |

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristic Features |

|---|---|---|---|

| Carboxylic acid O-H stretch | 3300-2500 (broad) | Strong, broad | Hydrogen-bonded, very broad band |

| N-H stretch (carbamate) | 3300-3500 | Medium | Secondary amide stretch |

| Aromatic C-H stretch | 3030-3100 | Medium | Benzyl aromatic protons |

| Aliphatic C-H stretch | 2850-2990 | Strong | Boc and methylene groups |

| Ester C=O stretch | 1735-1750 | Strong | Benzyl ester carbonyl |

| Carboxylic acid C=O stretch | 1710-1720 | Strong | Free carboxylic acid |

| Carbamate C=O stretch | 1680-1700 | Strong | Urethane/carbamate carbonyl |

| C-O stretch (ester) | 1210-1300 | Strong | Benzyl ester C-O |

| Fragment m/z | Loss/Fragment | Fragmentation Type | Relative Intensity |

|---|---|---|---|

| 337 | Molecular ion [M+H]+ | Molecular ion | Moderate |

| 281 | Loss of C4H8 (56 Da) | α-cleavage | Strong |

| 237 | Loss of Boc group (100 Da) | Retro Diels-Alder | Base peak |

| 91 | Benzyl cation [C7H7]+ | Benzylic cleavage | Very strong |

| 57 | tert-butyl cation [(CH3)3C]+ | α-cleavage | Strong |

| 193 | Loss of benzyl ester (144 Da) | Ester bond cleavage | Moderate |

| Parameter | Value/Specification | Application | Notes |

|---|---|---|---|

| Purity Assessment Method | Reverse-phase HPLC | Quality control analysis | Standard method for amino acid derivatives |

| Typical Purity | ≥98.0% (HPLC) | Commercial specification | Specification from multiple suppliers [42] [43] [44] |

| Detection Wavelength | 210-220 nm, 254 nm | UV detection | Amide and aromatic absorption |

| Column Type | C18 (4.6 × 250 mm, 5 μm) | Standard analytical column | Optimal for protected amino acids |

| Mobile Phase | Acetonitrile/Water gradient | Gradient elution | pH adjustment may be required |

| Flow Rate | 1.0 mL/min | Standard analytical flow | Typical analytical conditions |

| Retention Time | 12-18 minutes (typical) | Compound identification | Varies with conditions |

| Chiral Resolution | Chiral columns required | L/D enantiomer separation | Requires specialized stationary phases |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant